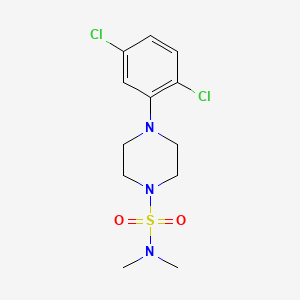

4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

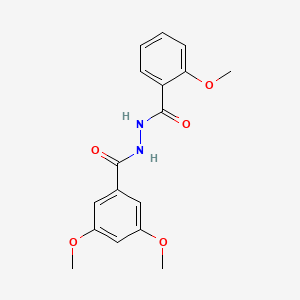

The synthesis of related compounds involves multiple steps, starting from basic structural units, and often employs the use of different catalysts or ligands to achieve the desired compound. For instance, the catalytic enantioselective synthesis of cocaine abuse therapeutic agents shows a complex process involving chiral isoborneolsulfonamide ligands and titanium tetraisopropoxide (Forrat, Ramón, & Yus, 2007). Similarly, other related compounds are synthesized through linear bi-step approaches or by coupling reactions under specific conditions to yield new compounds with potential therapeutic uses (Abbasi et al., 2019).

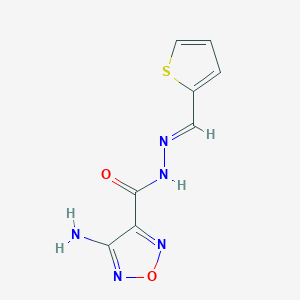

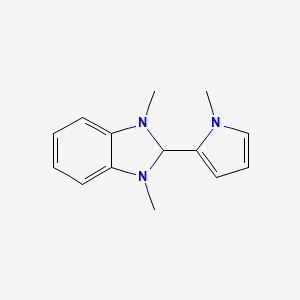

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic and X-ray crystallographic techniques. Studies have confirmed the geometry around certain atoms to be either tetrahedral or square planar, depending on the specific substitutions and interactions within the crystal structure (Khedhiri et al., 2016). Density functional theory (DFT) is often employed to further analyze and validate the molecular structure, providing insights into the conformational dynamics and electronic properties of the molecules.

Mechanism of Action

Target of Action

SMR000075372, also known as 4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding, assembly, translocation, and degradation in bacterial cells .

Mode of Action

The compound interacts with DnaK, inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance . By targeting DnaK, SMR000075372 disrupts the biofilm formation process, thereby enhancing the susceptibility of the bacteria to antimicrobial agents .

Biochemical Pathways

The interaction between SMR000075372 and DnaK affects the biofilm formation pathway in Staphylococcus aureus . This disruption in biofilm formation can lead to a decrease in antibiotic resistance and an increase in the effectiveness of antimicrobial treatments .

Result of Action

The primary result of SMR000075372’s action is the significant inhibition of biofilm formation in Staphylococcus aureus . This inhibition increases the susceptibility of the bacteria to antimicrobial agents, potentially improving the effectiveness of treatments .

Safety and Hazards

properties

IUPAC Name |

4-(2,5-dichlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2N3O2S/c1-15(2)20(18,19)17-7-5-16(6-8-17)12-9-10(13)3-4-11(12)14/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGSAOSZFWTROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)

![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)

![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)

![1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)

![4-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5715468.png)

![N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5715498.png)

![3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5715508.png)